N-(Piperidin-3-YL)propane-1-sulfonamide

CAS No.: 1016533-07-5

Cat. No.: VC17678747

Molecular Formula: C8H18N2O2S

Molecular Weight: 206.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1016533-07-5 |

|---|---|

| Molecular Formula | C8H18N2O2S |

| Molecular Weight | 206.31 g/mol |

| IUPAC Name | N-piperidin-3-ylpropane-1-sulfonamide |

| Standard InChI | InChI=1S/C8H18N2O2S/c1-2-6-13(11,12)10-8-4-3-5-9-7-8/h8-10H,2-7H2,1H3 |

| Standard InChI Key | KLSLPWFRAZHYDM-UHFFFAOYSA-N |

| Canonical SMILES | CCCS(=O)(=O)NC1CCCNC1 |

Introduction

Chemical Identity and Structural Characteristics

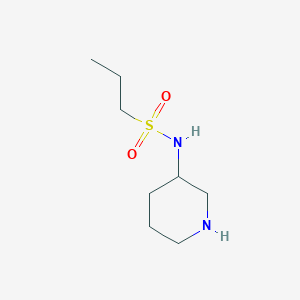

N-(Piperidin-3-YL)propane-1-sulfonamide is defined by its unique integration of a six-membered piperidine ring and a propane sulfonamide moiety. The compound’s IUPAC name, N-piperidin-3-ylpropane-1-sulfonamide, reflects the substitution pattern at the piperidine nitrogen. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 1016533-07-5 |

| Molecular Formula | |

| Molecular Weight | 206.31 g/mol |

| SMILES | CCCS(=O)(=O)NC1CCCNC1 |

| InChIKey | KLSLPWFRAZHYDM-UHFFFAOYSA-N |

| PubChem CID | 18070866 |

The sulfonamide group (-SONH-) and the piperidine ring contribute to its polarity and potential for hydrogen bonding, influencing its solubility and reactivity. Stereochemically, the piperidine ring’s chair conformation and the sulfonamide’s orientation may affect intermolecular interactions, though specific studies on this compound’s stereochemical behavior are sparse .

Synthesis and Reaction Pathways

The synthesis of N-(Piperidin-3-YL)propane-1-sulfonamide follows a nucleophilic substitution mechanism. Propane-1-sulfonyl chloride reacts with piperidin-3-amine in the presence of a base such as triethylamine, typically in dichloromethane as the solvent:

Key considerations include:

-

Reaction Temperature: Room temperature to mild heating (25–40°C) to avoid side reactions.

-

Purification: Column chromatography or recrystallization to achieve >95% purity.

The sulfonamide group enables further derivatization. For example, alkylation at the sulfonamide nitrogen or substitution reactions at the piperidine ring can yield analogs with modified biological or physical properties.

Chemical Reactivity and Functional Group Transformations

The compound’s reactivity is dominated by two functional groups: the sulfonamide and the piperidine ring.

Sulfonamide Reactivity

-

Alkylation: Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives, though steric hindrance from the piperidine ring may reduce reaction rates.

-

Acid-Catalyzed Hydrolysis: Resistant to hydrolysis under basic conditions but cleaves in concentrated sulfuric acid to yield propane-1-sulfonic acid and piperidin-3-amine.

Comparative Analysis with Structural Analogs

The biological and chemical profiles of N-(Piperidin-3-YL)propane-1-sulfonamide can be contextualized against related sulfonamides:

| Compound | Substitution | Key Differences |

|---|---|---|

| N-(Piperidin-4-YL)propane-1-sulfonamide | Piperidin-4-yl | Altered ring substitution position; impacts receptor binding |

| N-(Pyrrolidin-3-YL)propane-1-sulfonamide | Pyrrolidine ring | Five-membered ring; increased ring strain |

| N-(3-Acetylphenyl)propane-1-sulfonamide | Aromatic substitution | Enhanced π-π stacking potential |

The piperidin-3-yl substitution in the target compound may offer a balance between steric bulk and conformational flexibility, advantageous in drug design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume